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Compound of Interest

Compound Name: AZD7009

Cat. No.: B1666231 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of AZD7009 and azimilide, two antiarrhythmic agents investigated for the

treatment of atrial fibrillation (AF). This document synthesizes experimental data on their

mechanisms of action, electrophysiological effects, and efficacy, presenting quantitative data in

structured tables and visualizing key concepts through diagrams.

Executive Summary
AZD7009 and azimilide are both antiarrhythmic drugs that have been evaluated for the

management of atrial fibrillation. While both aim to restore and maintain normal sinus rhythm,

they exhibit distinct pharmacological profiles. AZD7009 is characterized as a mixed ion channel

blocker with a predominant effect on atrial tissue, whereas azimilide is primarily a blocker of the

delayed rectifier potassium currents. Experimental data suggests that AZD7009 may offer a

more potent and atrial-selective antiarrhythmic effect with a potentially lower risk of ventricular

proarrhythmia compared to azimilide. However, the clinical development of AZD7009 was

discontinued for non-cardiovascular reasons.

Mechanism of Action
The antiarrhythmic properties of AZD7009 and azimilide stem from their interaction with cardiac

ion channels, which govern the electrical impulses of the heart.

AZD7009 exerts its effects through a mixed ion-channel blockade.[1][2][3] It synergistically

inhibits multiple potassium currents, including the rapid delayed rectifier potassium current
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(IKr), the transient outward potassium current (Ito), and the ultra-rapid delayed rectifier

potassium current (IKur), as well as the sodium current (INa).[2][3] This multi-channel approach

is thought to contribute to its high antiarrhythmic efficacy and a low potential for proarrhythmic

events.[2] The inhibition of the late sodium current by AZD7009 may counteract excessive

action potential duration (APD) prolongation, a factor in reducing the risk of arrhythmias.

Azimilide, on the other hand, is classified as a Class III antiarrhythmic agent.[4][5][6] Its primary

mechanism involves blocking both the rapid (IKr) and slow (IKs) components of the delayed

rectifier potassium current.[5][7][8][9] This action prolongs the cardiac action potential duration

and the effective refractory period, which helps to terminate and prevent re-entrant arrhythmias

like atrial fibrillation.[5][6][8]
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Figure 1: Simplified signaling pathways for AZD7009 and azimilide.

Electrophysiological Effects: A Comparative
Overview
Experimental studies in various animal models have provided quantitative data on the

electrophysiological effects of AZD7009 and azimilide. These studies highlight the more

pronounced atrial-selective effects of AZD7009.
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Parameter Drug
Species/Mo
del

Concentrati
on/Dose

Change
from
Baseline

Reference

Atrial

Effective

Refractory

Period

(AERP)

AZD7009 Dog (in vivo) -

Increased by

48 ± 7 ms

(maximum)

[10]

Azimilide Dog (in vivo) -

Less AERP

increase than

AZD7009

[10]

AZD7009

Rabbit (in

vitro, dilated

atria)

3 µM
Increased by

90 ± 5.6 ms
[1][11]

Azimilide

Rabbit (in

vitro, dilated

atria)

3 µM
Increased by

53 ± 8.2 ms
[1][11]

Ventricular

Effective

Refractory

Period

(VERP)

AZD7009 Dog (in vivo) -

Increased by

8 ± 4 ms (not

concentration

-dependent)

[10]

Azimilide Dog (in vivo) -

Substantially

larger VERP

increase than

AZD7009

[10]

QT Interval AZD7009 Dog (in vivo) -

Increased by

2 ± 5.5 ms

(not

concentration

-dependent)

[10]

Azimilide Dog (in vivo) - Substantially

larger QT

[10]
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interval

increase than

AZD7009

Action

Potential

Duration at

90%

Repolarizatio

n (APD90)

AZD7009
Dog (in vitro,

atrial tissue)
2 µM

Increased

from 224 ± 7

to 318 ± 7 ms

[10]

AZD7009

Dog (in vitro,

ventricular

tissue)

2 µM

Increased

from 257 ± 5

to 283 ± 7 ms

[10]

Efficacy in Atrial Fibrillation
Both drugs have demonstrated efficacy in terminating and preventing atrial fibrillation in

preclinical models. AZD7009 appeared to be more potent in these studies.
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Outcome Drug
Species/Mo
del

Concentrati
on/Dose

Result Reference

Termination

of Sustained

AF

AZD7009

Rabbit (in

vitro, dilated

atria)

0.1-3 µM

6 out of 6

hearts

restored to

sinus rhythm

[1][11][12]

Azimilide

Rabbit (in

vitro, dilated

atria)

0.1-3 µM

5 out of 6

hearts

restored to

sinus rhythm

[1][11][12]

Prevention of

AF Induction
AZD7009

Rabbit (in

vitro, dilated

atria)

3 µM

AF inducibility

reduced from

80% to 0%

[1][11][12]

Azimilide

Rabbit (in

vitro, dilated

atria)

3 µM

AF inducibility

reduced from

80% to 0%

[1][11][12]

Termination

of AF/Atrial

Flutter

AZD7009

Dog (sterile

pericarditis

model)

Infusion

Terminated

23 out of 23

episodes

[13]

AF

Termination
Azimilide Dog High-dose

Terminated

AF in all dogs
[14]

Clinical trials with azimilide have shown that doses of 100 mg and 125 mg once daily can

prolong the time to symptomatic arrhythmia recurrence in patients with a history of atrial

fibrillation or atrial flutter.[15][16] However, another study in patients with structural heart

disease did not show a significant reduction in the risk of arrhythmia recurrence.[17] A clinical

trial with intravenous AZD7009 showed a 50% conversion rate in the best-dose group for

patients with persistent atrial fibrillation.[18][19]

Safety and Tolerability
A critical aspect of antiarrhythmic drug development is the safety profile, particularly the risk of

proarrhythmia.
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AZD7009 was designed to have a low proarrhythmic potential, and experimental studies have

supported this, suggesting a lower risk of Torsades de Pointes (TdP).[1][20][2] In a clinical trial,

AZD7009 was generally well tolerated, although one patient experienced a ventricular

tachyarrhythmia with features of TdP.[18] The mean QTc interval increased by 15% to 20% in

the AZD7009 treatment groups.[18]

Azimilide has been associated with a low overall incidence of TdP (0.5%) in studies for atrial

fibrillation.[4] Common adverse effects reported in clinical trials were similar in frequency to

placebo and included headache, asthenia, infection, diarrhea, and dizziness.[15] However,

infrequent cases of TdP and severe neutropenia have been reported.[15]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are summaries of key experimental protocols from the cited literature.
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Figure 2: Experimental workflow for the in vitro rabbit heart model.

In Vitro Rabbit Heart Model for Atrial Fibrillation: This model was utilized to compare the

electrophysiological and antiarrhythmic effects of AZD7009 and azimilide.[1][12]
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Preparation: Hearts from New Zealand White rabbits were isolated and Langendorff-

perfused with a modified Tyrode's solution.

Atrial Dilation: Acute atrial dilation, a condition known to promote AF, was induced by

increasing the pressure in the right atrium.

Electrophysiological Measurements: The atrial effective refractory period (AERP) was

measured using programmed electrical stimulation. The inducibility of AF was tested by

delivering premature stimuli.

Drug Perfusion: Increasing concentrations of AZD7009 (0.1–3 µM) or azimilide (0.1–3 µM)

were perfused through the hearts.[1][12]

Assessment of Efficacy: The effects of the drugs on AERP and AF inducibility were recorded.

In separate experiments, sustained AF was induced, and the ability of the drugs to terminate

the arrhythmia and restore sinus rhythm was assessed.[1]

Canine Sterile Pericarditis Model: This in vivo model was used to evaluate the efficacy of

AZD7009 in terminating and preventing AF and atrial flutter.[13]

Model Induction: Sterile pericarditis was induced in dogs to create a substrate for sustained

atrial arrhythmias.

Electrophysiologic Study: Programmed electrical stimulation was used to induce AF or atrial

flutter.

Drug Administration: AZD7009 was administered via intravenous infusion.

Efficacy Assessment: The primary endpoints were the termination of induced AF/atrial flutter

and the prevention of their reinduction following drug administration. Biatrial mapping was

used to study the mechanism of arrhythmia termination.[13]

Conclusion
Both AZD7009 and azimilide have demonstrated antiarrhythmic properties relevant to the

treatment of atrial fibrillation. Preclinical data suggests that AZD7009 has a more potent and

atrial-selective profile compared to azimilide, which may translate to a better safety margin

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1666231?utm_src=pdf-body
https://academic.oup.com/europace/article/8/7/549/481758
https://pubmed.ncbi.nlm.nih.gov/16798770/
https://academic.oup.com/europace/article/8/7/549/481758
https://www.benchchem.com/product/b1666231?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15610294/
https://www.benchchem.com/product/b1666231?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15610294/
https://www.benchchem.com/product/b1666231?utm_src=pdf-body
https://www.benchchem.com/product/b1666231?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


concerning ventricular proarrhythmias. AZD7009's mixed ion-channel blocking mechanism

appears to offer advantages in both efficacy and safety in experimental models. While azimilide

has undergone more extensive clinical evaluation, its efficacy has been variable, and it carries

a known, albeit low, risk of TdP. The discontinuation of AZD7009's development for non-

cardiovascular reasons means its full clinical potential in treating atrial fibrillation remains

unexplored. This comparative guide provides a foundation for researchers and drug

development professionals to understand the distinct characteristics of these two agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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